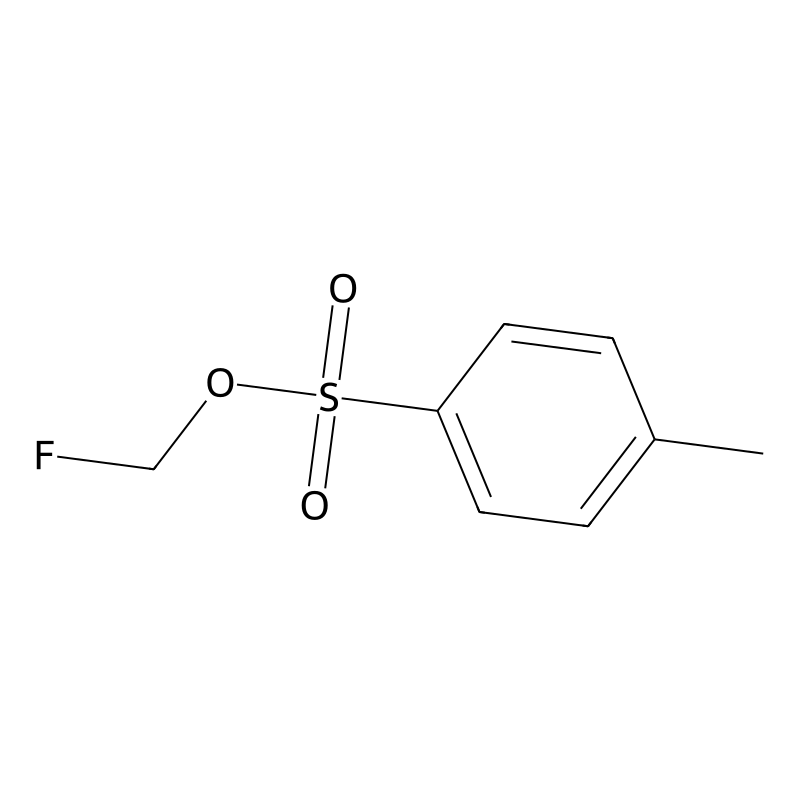Fluoromethyl 4-methylbenzenesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Medicinal Chemistry and Nuclear Medicine
Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Nuclear Medicine .
Comprehensive and Detailed Summary of the Application: Fluorine substitution is an established tool in medicinal chemistry to favorably alter the molecular properties of a lead compound of interest . The use of fluorine in medicinal chemistry and agrochemicals has grown rapidly in recent years, culminating in approximately one third of the top selling drugs in the world containing at least one fluorine atom . This design trend is a result of the unique properties of fluorine such as high electronegativity, high carbon–fluorine bond strength and small steric size .
Detailed Description of the Methods of Application or Experimental Procedures: A novel microwave method for the rapid nucleophilic fluorination of methylene ditosylate using inexpensive reagents has been described . This method involves the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol .
Thorough Summary of the Results or Outcomes Obtained: The report describes the successful synthesis of fluoromethy 4-methylbenzenesulfonate using the aforementioned method, with a good isolated yield (65%) .
Another avenue of interest for fluorine is nuclear medicine, specifically Positron Emission Tomography (PET), where incorporation of cyclotron-produced fluorine-18 into radiopharmaceuticals is of widespread interest .
Fluoromethyl 4-methylbenzenesulfonate is characterized by the presence of a fluoromethyl group attached to a 4-methylbenzenesulfonate moiety. Its chemical formula is C9H10FNO3S, and it bears the CAS number 114435-86-8. The compound is known to be a colorless to light yellow liquid with a distinct odor, which may pose health risks such as skin sensitization and severe eye damage upon exposure .
Several methods exist for synthesizing fluoromethyl 4-methylbenzenesulfonate:
- Conventional Methods: Traditional synthesis involves treating 4-methylbenzenesulfonyl chloride with fluoromethylating agents such as cesium fluoride in suitable solvents like t-amyl alcohol. This method yields moderate results and requires careful control of reaction conditions .
- Microwave-Assisted Synthesis: A more recent approach utilizes microwave irradiation to enhance reaction rates and improve yields significantly. This method employs inexpensive reagents and shorter reaction times, making it more efficient compared to conventional methods .
Fluoromethyl 4-methylbenzenesulfonate finds applications in:
- Medicinal Chemistry: As a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system receptors.
- Material Science: Used in the development of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
- Analytical Chemistry: Employed as a reagent for labeling compounds in various analytical techniques.
Fluoromethyl 4-methylbenzenesulfonate shares structural similarities with several other fluorinated compounds. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 4-methylbenzenesulfonate | C9H10O3S | Lacks fluorine; used in similar applications but less stable. |
| Trifluoromethyl 4-methylbenzenesulfonate | C9H7F3O3S | Contains trifluoromethyl group; exhibits different reactivity patterns. |
| Fluorobenzene | C6H5F | Simpler structure; used as a solvent but lacks sulfonate functionality. |
Fluoromethyl 4-methylbenzenesulfonate is unique due to its specific combination of a sulfonate group with a fluoromethyl substituent, which enhances its reactivity and potential applications compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








